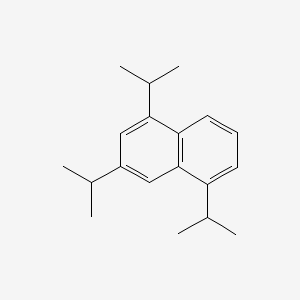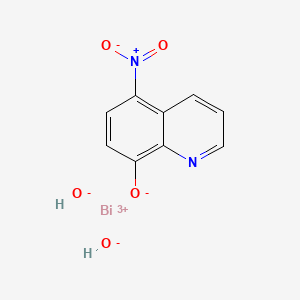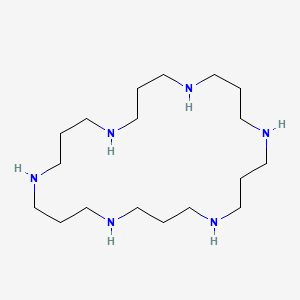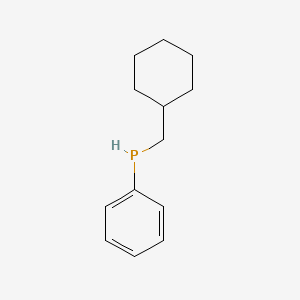
(Cyclohexylmethyl)(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylmethyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a cyclohexylmethyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(phenyl)phosphane typically involves the reaction of cyclohexylmethyl chloride with phenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: Industrial production methods for tertiary phosphines often involve the use of Grignard reagents or organolithium compounds to react with halogenophosphines. These methods are scalable and provide high yields of the desired phosphine compounds .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohexylmethyl)(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyclohexylmethyl)(phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials
Wirkmechanismus
The mechanism of action of (Cyclohexylmethyl)(phenyl)phosphane involves its ability to act as a nucleophile, forming complexes with electrophilic substrates. The phosphorus atom in the compound can donate electron density to form stable bonds with transition metals, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Cyclohexylphosphine: Contains a cyclohexyl group attached to the phosphorus atom.
Methylphenylphosphine: Contains a methyl and a phenyl group attached to the phosphorus atom.
Uniqueness: (Cyclohexylmethyl)(phenyl)phosphane is unique due to the combination of cyclohexylmethyl and phenyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in specific catalytic applications where other phosphines may not perform as effectively .
Eigenschaften
CAS-Nummer |
36293-82-0 |
|---|---|
Molekularformel |
C13H19P |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
cyclohexylmethyl(phenyl)phosphane |
InChI |
InChI=1S/C13H19P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI-Schlüssel |
UFGOUFBTQLPUME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CPC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


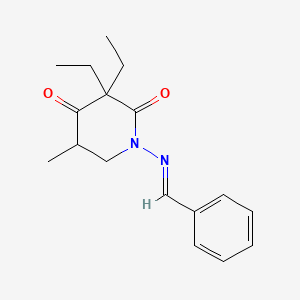
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)




![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
